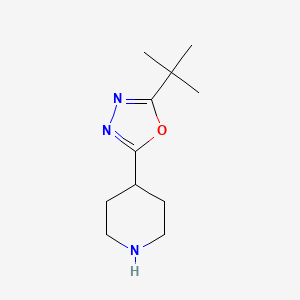
2-(4-Aminophenyl)-3-pyridinol dihydrochloride
概要
説明
The compound “2-(4-Aminophenyl)-3-pyridinol dihydrochloride” seems to be a chemical compound that could be related to the family of benzothiazoles . Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been studied for their antimicrobial activity .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity . The structures of these synthesized compounds were elucidated by 1H NMR, 13C NMR, IR and Mass spectral data .Chemical Reactions Analysis
Again, while specific information on “this compound” was not found, similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .科学的研究の応用
Synthesis and Chemical Reactivity
Synthesis of Quinolinecarboxylic Acids : A study by Carabateas et al. (1984) explores the synthesis of substituted pyridines as intermediates for creating quinolinecarboxylic acids, a class of compounds with potential pharmaceutical applications. This process involves the Hantzsch synthesis, highlighting the chemical versatility of pyridine derivatives (Carabateas et al., 1984).
Histone Deacetylase Inhibition : Zhou et al. (2008) describe the design and synthesis of a compound structurally related to 2-(4-Aminophenyl)-3-pyridinol dihydrochloride. This compound acts as a histone deacetylase inhibitor, suggesting potential for cancer treatment (Zhou et al., 2008).
Photochemistry and Electron Transfer
- Photolabile Drug Studies : Fasani et al. (2006) investigate the photochemistry of nitrophenyldihydropyridines, which are structurally similar to the compound . Their findings suggest applications in understanding the photodegradation pathways of certain drugs (Fasani et al., 2006).
Material Science and Engineering
Corrosion Inhibition : Ansari et al. (2015) explore the use of pyridine derivatives as corrosion inhibitors for steel, demonstrating the potential of such compounds in material preservation (Ansari et al., 2015).
Polyimide Synthesis : Xia et al. (2006) discuss the creation of novel polyimides using aminopyrimidines, akin to this compound. These polyimides exhibit excellent thermal stability and mechanical properties, indicating their potential in advanced material applications (Xia et al., 2006).
作用機序
Safety and Hazards
While specific safety and hazard information for “2-(4-Aminophenyl)-3-pyridinol dihydrochloride” was not found, similar compounds like 2-(4-Aminophenyl)ethylamine are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause severe skin burns and eye damage, and are harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
特性
IUPAC Name |
2-(4-aminophenyl)pyridin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.2ClH/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11;;/h1-7,14H,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYYWBARCEERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


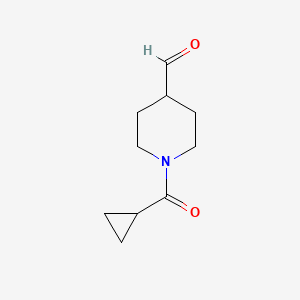
![4-[(4-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080201.png)
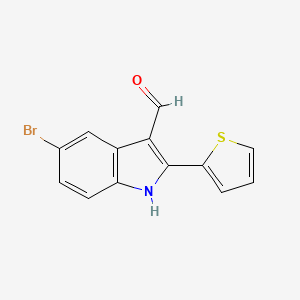
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080210.png)
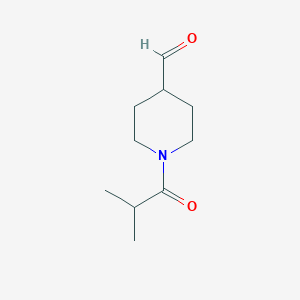
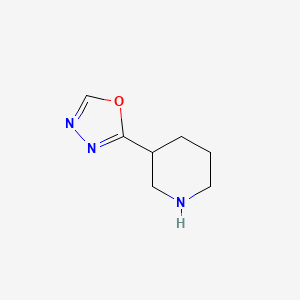
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080249.png)
![7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3080256.png)
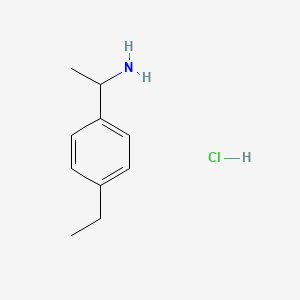
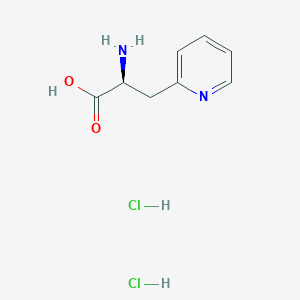
![[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B3080278.png)
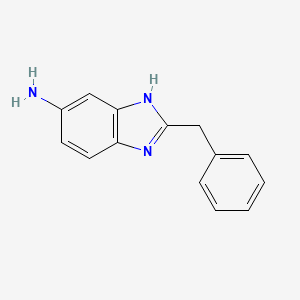
![5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B3080303.png)
